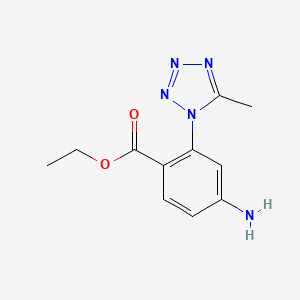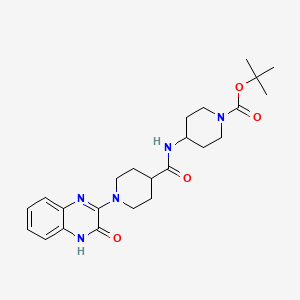![molecular formula C12H16FNO B2468632 3-{[(4-フルオロフェニル)メトキシ]メチル}ピロリジン CAS No. 933716-70-2](/img/structure/B2468632.png)
3-{[(4-フルオロフェニル)メトキシ]メチル}ピロリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a 4-fluorophenylmethoxy group
科学的研究の応用
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
The primary targets of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine are currently unknown. This compound is a derivative of the pyrrolidine ring, which is a common scaffold in medicinal chemistry
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Pyrrolidine derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . The fluorophenyl group may also participate in halogen bonding with the target.
Biochemical Pathways
Pyrrolidine derivatives have been found to modulate a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the fluorophenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The methoxy group may also influence the compound’s metabolic stability.
Result of Action
Pyrrolidine derivatives can have diverse effects depending on their specific targets and mode of action .
Action Environment
The action of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with targets. Additionally, the presence of other molecules could impact the compound’s bioavailability and efficacy .
準備方法
The synthesis of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine typically involves the reaction of 4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar compounds to 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine include:
3-{[(4-Chlorophenyl)methoxy]methyl}pyrrolidine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
3-{[(4-Bromophenyl)methoxy]methyl}pyrrolidine: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-substituted compound.
3-{[(4-Methylphenyl)methoxy]methyl}pyrrolidine: The methyl group can influence the compound’s hydrophobicity and interaction with molecular targets.
The uniqueness of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
3-[(4-fluorophenyl)methoxymethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11/h1-4,11,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKONAQLKVWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2468554.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B2468555.png)






![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2468571.png)

